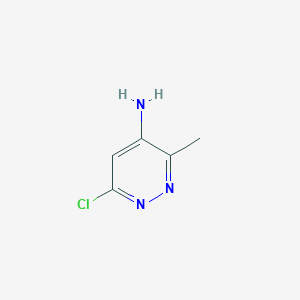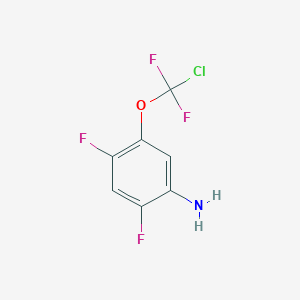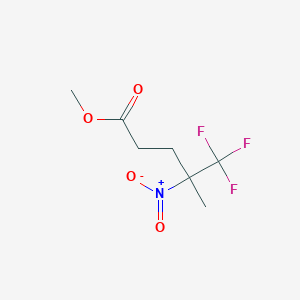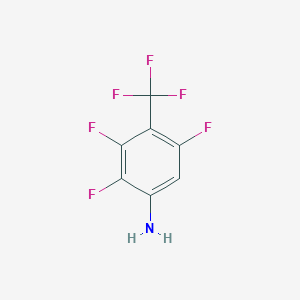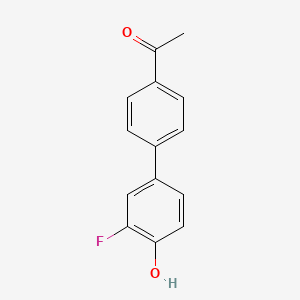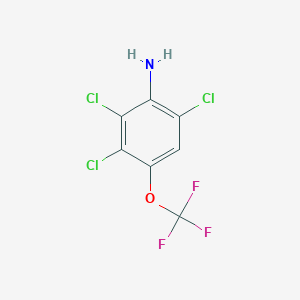
3-(3,4-Dimethoxy-phenyl)-prop-2-yn-1-ol, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethoxy-phenyl)-prop-2-yn-1-ol, 97% (hereafter referred to as 3-DMPP-97%) is an organic compound that has been widely studied in the scientific community. It is a derivative of a phenylpropanoid, which is a type of compound found in plants. 3-DMPP-97% has been used in a variety of research applications, including studies on its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Scientific Research Applications
3-DMPP-97% has been used in a variety of scientific research applications. It has been studied for its ability to inhibit the growth of certain bacteria, as well as its potential as an antioxidant and anti-inflammatory agent. Additionally, 3-DMPP-97% has been studied for its potential use in cancer therapy and as a treatment for Alzheimer’s disease.
Mechanism of Action
The exact mechanism by which 3-DMPP-97% exerts its biological effects is not yet fully understood. However, it is believed that 3-DMPP-97% may act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, 3-DMPP-97% may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
3-DMPP-97% has been found to have a variety of biochemical and physiological effects. In vitro studies have found that 3-DMPP-97% can inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, 3-DMPP-97% has been found to have antioxidant and anti-inflammatory effects in vitro.
Advantages and Limitations for Laboratory Experiments
3-DMPP-97% has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize, as it can be synthesized in two simple steps. Additionally, 3-DMPP-97% has been found to have a variety of biochemical and physiological effects, making it a useful compound for studying the effects of compounds on biological systems. However, 3-DMPP-97% is not soluble in water, making it difficult to use in aqueous solutions. Additionally, 3-DMPP-97% has not been extensively studied in vivo, so its effects in living organisms are not yet fully understood.
Future Directions
There are a variety of potential future directions for the study of 3-DMPP-97%. One potential direction is to study its effects in vivo, as it has only been studied in vitro thus far. Additionally, further research into the mechanism of action of 3-DMPP-97% could provide insight into its potential therapeutic applications. Additionally, further research into the synthesis of 3-DMPP-97% could lead to the development of more efficient synthesis methods. Finally, research into the potential for 3-DMPP-97% to be used as an antioxidant and anti-inflammatory agent could lead to the development of new therapeutic agents.
Synthesis Methods
3-DMPP-97% is synthesized through a two-step reaction. The first step involves the reaction of 3-methoxy-4-hydroxybenzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide to form the intermediate compound, ethyl 3-(3,4-dimethoxyphenyl)acrylate. The second step involves the reaction of the intermediate compound with sodium hydroxide to form 3-DMPP-97%.
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)prop-2-yn-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h5-6,8,12H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXPEYREMYDIHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#CCO)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



